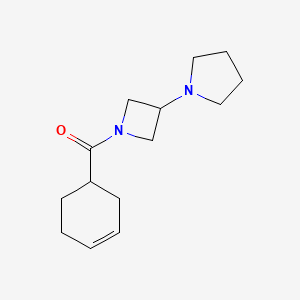

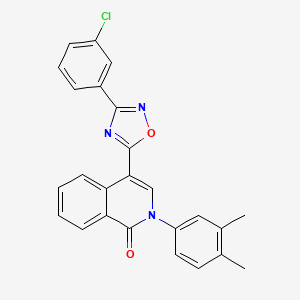

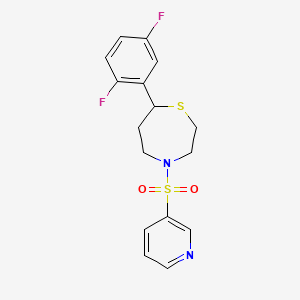

(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(pyridin-3-ylmethyl)piperazin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound (1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(pyridin-3-ylmethyl)piperazin-1-yl)methanone is a complex organic molecule. It contains several functional groups and rings, including a 1,2,4-triazole ring, a pyrimidine ring, an azetidine ring, and a piperazine ring . This compound is likely to be a derivative of 1,2,4-triazole, which is a heterocyclic compound containing nitrogen atoms .

Synthesis Analysis

The synthesis of similar 1,2,4-triazole derivatives has been reported in the literature . These compounds were synthesized using various techniques, and their structures were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of similar 1,2,4-triazole derivatives was confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The IR absorption spectra of these compounds were characterized by the presence of signals for C=O groups .Physical And Chemical Properties Analysis

The physical and chemical properties of similar 1,2,4-triazole derivatives have been reported in the literature . These compounds are thermally stable, exhibit acceptable densities, and have optimal oxygen balance .Wissenschaftliche Forschungsanwendungen

Heterocyclic Core Exploration

Research into small molecules with a heterocyclic core, akin to the structure of (1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(pyridin-3-ylmethyl)piperazin-1-yl)methanone, has led to the development of compounds exhibiting significant affinity for the human histamine H3 receptor (hH3R). A study by Swanson et al. (2009) synthesized molecules containing diverse central hetero-aromatic linkers, including pyridine and pyrimidine, to identify high-affinity, selective antagonists with the ability to cross the blood-brain barrier and target H3 receptors after oral administration in rats. This research underscores the potential of such compounds in developing treatments targeting the hH3R, which could have implications in treating neurological disorders (Swanson et al., 2009).

Pharmacokinetic and Metabolic Insights

The metabolism, excretion, and pharmacokinetics of compounds structurally related to this compound have been extensively studied. Sharma et al. (2012) investigated a dipeptidyl peptidase IV inhibitor, noting its absorption, metabolism (primarily through hydroxylation), and elimination processes in rats, dogs, and humans. This research offers valuable insights into how related compounds are processed by the body, which is crucial for the development of therapeutic agents (Sharma et al., 2012).

Antimicrobial Activity of Pyridine Derivatives

Patel et al. (2011) synthesized new pyridine derivatives to evaluate their in vitro antimicrobial activity. This research highlights the importance of structural modifications, such as those seen in this compound, for enhancing antimicrobial properties. The study's findings indicate variable and modest activity against bacteria and fungi, suggesting the potential for further optimization in the search for more effective antimicrobial agents (Patel et al., 2011).

Synthesis and Antagonist Activity

Watanabe et al. (1992) explored the synthesis of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives with antagonist activity towards 5-HT2 and alpha 1 receptors. Their research demonstrates how structural components similar to those in this compound can be manipulated to achieve specific biological activities, which is invaluable for developing therapeutic agents targeting neurological pathways (Watanabe et al., 1992).

Wirkmechanismus

Target of Action

It’s known that 1,2,4-triazole derivatives have been reported to show promising activity against various cancer cell lines . They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Mode of Action

It’s known that the anticancer activity of triazole derivatives is due to the n1 and n2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of the enzyme . The triazole ring can act as a hydrogen bond acceptor and donor, simultaneously , thereby offering various types of binding to the target enzyme.

Biochemical Pathways

It’s known that 1,2,4-triazole derivatives have shown promising antidiabetic activity by inhibiting α-amylase and α-glucosidase . These enzymes play a vital role in the metabolism of carbohydrates, leading to the breakdown of complex polysaccharides into glucose .

Pharmacokinetics

It’s known that heterocyclic compounds containing nitrogen atoms, like the 1,2,4-triazole ring, are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Result of Action

It’s known that some 1,2,4-triazole derivatives have shown promising cytotoxic activity against various cancer cell lines .

Safety and Hazards

Zukünftige Richtungen

The research on 1,2,4-triazole derivatives is ongoing, and these compounds are being explored as potential anticancer agents . The results indicate that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

Eigenschaften

IUPAC Name |

[4-(pyridin-3-ylmethyl)piperazin-1-yl]-[1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidin-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N9O/c30-20(27-6-4-26(5-7-27)10-16-2-1-3-21-9-16)17-11-28(12-17)18-8-19(24-14-23-18)29-15-22-13-25-29/h1-3,8-9,13-15,17H,4-7,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIOBZXYCEDMUGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CN=CC=C2)C(=O)C3CN(C3)C4=NC=NC(=C4)N5C=NC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N9O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Isopropyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B2458877.png)

![3-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyridine](/img/structure/B2458879.png)

![N-methyl-1-{6-[(2-oxo-2-{[3-(trifluoromethyl)benzyl]amino}ethyl)thio]pyridazin-3-yl}-1H-imidazole-4-carboxamide](/img/structure/B2458882.png)

![2-(2-Bromonaphtho[2,1-b]furanyl)acetic acid](/img/structure/B2458883.png)

![3-Propan-2-yl-5-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2458885.png)